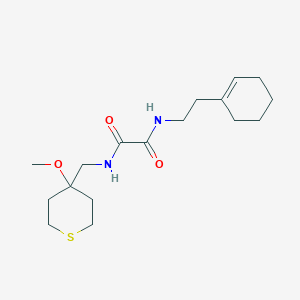
4,5,6-trifluoro-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6-Trifluoro-1H-indole-3-carbaldehyde, commonly known as TFI, is an organic compound that has been subject to significant research and analysis in recent years. It has a molecular formula of C9H4F3NO and an average mass of 199.129 Da .
Molecular Structure Analysis
The molecular structure of 4,5,6-trifluoro-1H-indole-3-carbaldehyde consists of a nine-member carbon skeleton with three fluorine atoms attached to the 4th, 5th, and 6th carbon atoms . The molecule also contains a nitrogen atom and an oxygen atom .Chemical Reactions Analysis
Indole-3-carbaldehyde, a related compound, has reactivity typical of aromatic aldehydes . It can easily be oxidized to indole-3-carboxylic acid and can condense with nitromethane in a Henry reaction to give 3-nitrovinyl indole . Similar reactions may be possible with 4,5,6-trifluoro-1H-indole-3-carbaldehyde.Wissenschaftliche Forschungsanwendungen
Synthesis and Building Blocks for Biologically Active Molecules
Research has explored the synthesis of regioselectively trifluoromethyl- and trifluoromethoxy-substituted aromatic and heteroaromatic aldehydes, including 4,5,6-trifluoro-1H-indole-3-carbaldehyde, as valuable precursors for developing biologically active molecules. These compounds are prepared using modern organometallic methods, highlighting their importance in constructing complex molecules with potential biological activities (Leconte & Ruzziconi, 2002).
Novel Synthetic Pathways
The compound serves as a key intermediate in novel synthetic pathways, such as the synthesis of 1,2-fused indoles through radical cyclisation, demonstrating its utility in generating structurally diverse heterocycles with potential pharmacological properties (Moody & Norton, 1995).
Crystal Structure and Computational Studies
Studies have been conducted on the crystal structure, Hirshfeld surface analysis, and theoretical computational studies of derivatives involving 4,5,6-trifluoro-1H-indole-3-carbaldehyde. These studies provide insights into the intermolecular interactions, electronic properties, and thermal stability of such compounds, which are crucial for designing materials with specific electronic and optical properties (Barakat et al., 2017).
Green Synthetic Routes
The compound has been used in green and sustainable synthetic routes, such as the Knoevenagel condensation, to produce biologically relevant molecules. This highlights the compound's role in environmentally friendly chemistry practices, offering efficient yields and high reaction rates without the need for harmful solvents (Madan, 2020).
Fluorescence and Photophysical Properties
Research into the fluorescence and photophysical properties of novel derivatives of 4,5,6-trifluoro-1H-indole-3-carbaldehyde has led to the development of materials with potential applications in organic electronics and as fluorescent markers. This research underscores the versatility of the compound in creating materials with desirable optical properties (Sravanthi & Manju, 2015).
Eigenschaften
IUPAC Name |
4,5,6-trifluoro-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO/c10-5-1-6-7(9(12)8(5)11)4(3-14)2-13-6/h1-3,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDYSRJAWFWHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1F)F)F)C(=CN2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6-trifluoro-1H-indole-3-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

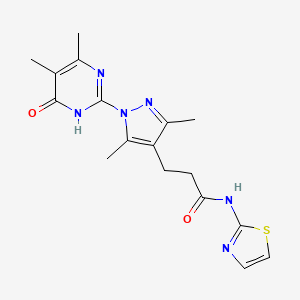
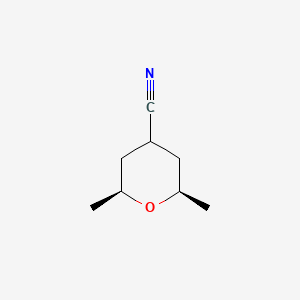
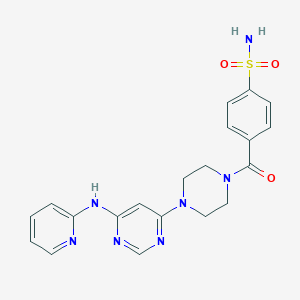
![4-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2975614.png)
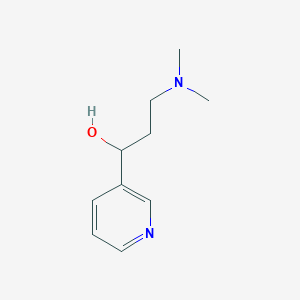

![1-(3,4-Dichlorophenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2975617.png)
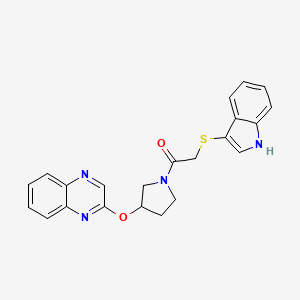

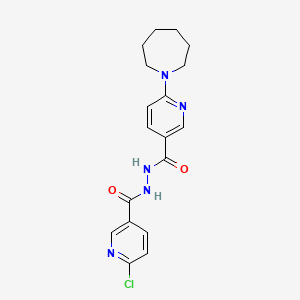
![Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate](/img/structure/B2975627.png)
![8-(3,5-Dimethylpyrazolyl)-3-methyl-7-(methylethyl)-1-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2975630.png)
![1-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)ethanone](/img/structure/B2975631.png)
